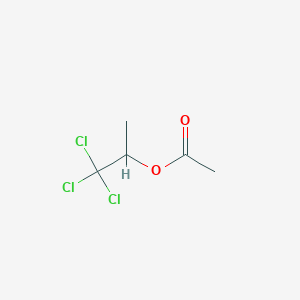
Carfentrazone
Übersicht
Beschreibung
Carfentrazone is a herbicide primarily used to control a wide range of broad-leaved weeds. It is typically applied as the ethyl variant, known as this compound-ethyl. This compound is a post-emergent herbicide, meaning it is applied after the weeds have emerged. This compound is known for its rapid action and low persistence in the environment, making it a preferred choice for agricultural applications .
Wissenschaftliche Forschungsanwendungen
Carfentrazone has several scientific research applications:
Agriculture: It is widely used as a herbicide to control broad-leaved weeds in crops like potatoes, cereals, and sports turf.
Environmental Studies: Research on the stereoselective degradation of this compound in soils helps in understanding its environmental impact and persistence.
Analytical Chemistry: This compound and its metabolites are studied using advanced analytical techniques like liquid chromatography-mass spectrometry for residue analysis in agricultural products.
Wirkmechanismus
Target of Action
Carfentrazone primarily targets the protoporphyrinogen oxidase (PPO) enzyme in plants . This enzyme plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis .
Mode of Action
This compound acts by inhibiting the action of the PPO enzyme . This inhibition disrupts the plant’s cell membranes, leading to cell death . It is a contact herbicide, meaning it causes damage at the area of contact .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chlorophyll biosynthetic pathway . By inhibiting the PPO enzyme, this compound interferes with the production of chlorophyll, disrupting the plant’s ability to carry out photosynthesis .
Pharmacokinetics
This compound is rapidly absorbed and excreted in the urine within 24 hours after dosing . It is applied as a foliar spray and is systemic, meaning it is absorbed through the leaves of the targeted plant . The translocation of the active ingredient after absorption is limited, meaning the herbicide moves very little from the site applied to another part of the plant .
Result of Action
The result of this compound’s action is the rapid death of plant cells . The most common visual symptoms of PPO herbicides are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days . This leads to the browning of weed foliage as soon as 1 to 2 days, and potentially a complete kill in about a week .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, its persistence in the environment is dependent on weather parameters as well as the physicochemical properties of the soil . Furthermore, the degradation of this compound in the soil of a wheat field occurred rapidly to moderately with the mean half-life of 9.92 days . Therefore, owing to the moderate persistence under wheat field conditions, this compound is supposed to be safe for control of weeds in wheat crop .
Biochemische Analyse
Biochemical Properties
Carfentrazone interacts with various enzymes and proteins in the biochemical reactions. The degradation of this compound in soil is rapid, with a mean half-life of 9.92 days . This degradation is influenced by weather parameters as well as the physicochemical properties of the soil and this compound .
Cellular Effects
It is known that this compound and similar herbicides can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a moderate persistence under wheat field conditions . Information on this compound’s stability, degradation, and long-term effects on cellular function is still being researched.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being studied.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with various transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
It is possible that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Carfentrazone-ethyl can be synthesized through several methods. One efficient synthetic route involves the Heck reaction. The process begins with the iodination of 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole to produce an intermediate. This intermediate then undergoes Heck coupling with ethyl acrylate, followed by oxidative addition-elimination and reduction steps to yield this compound-ethyl . This method is advantageous due to its mild conditions, cost-effectiveness, and efficiency.
Analyse Chemischer Reaktionen
Carfentrazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding acid.
Reduction: The reduction of this compound-ethyl can yield this compound.
Substitution: this compound can participate in substitution reactions, particularly involving its halogen atoms.
Common reagents used in these reactions include oxidizing agents like OXONE® and reducing agents like hydrogen gas. The major products formed from these reactions include this compound acid and its derivatives .
Vergleich Mit ähnlichen Verbindungen
Carfentrazone is unique among herbicides due to its rapid action and low environmental persistence. Similar compounds include:
Fenoxaprop-p-ethyl: Another post-emergent herbicide used for grass weed control.
Pinoxaden: A herbicide used for controlling grass weeds in cereal crops.
Compared to these compounds, this compound is particularly effective against broad-leaved weeds and has a faster action due to its unique mechanism of inhibiting protoporphyrinogen oxidase.
Eigenschaften
IUPAC Name |
2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O3/c1-5-19-21(13(24)20(5)12(17)18)10-3-6(2-8(15)11(22)23)7(14)4-9(10)16/h3-4,8,12H,2H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKBGVDUSSWOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)CC(C(=O)O)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869766 | |
| Record name | Carfentrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128621-72-7 | |
| Record name | Carfentrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128621-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carfentrazone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128621727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carfentrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARFENTRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAH5515N4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of carfentrazone-ethyl?
A1: this compound-ethyl is a protoporphyrinogen oxidase (Protox) inhibitor. It competes with protoporphyrinogen IX for binding sites on the Protox enzyme, disrupting chlorophyll biosynthesis. [, , ]. This disruption leads to the accumulation of protoporphyrin IX, which reacts with oxygen in the presence of light, generating singlet oxygen radicals. These radicals cause lipid membrane oxidation, ultimately resulting in cell death [, , ].
Q2: How does this compound-ethyl's mode of action lead to rapid plant necrosis?
A2: The accumulation of protoporphyrin IX and subsequent singlet oxygen radical production cause rapid damage to plant cell membranes. This damage results in visible necrosis within hours of application, particularly under sunlight, which accelerates the photodynamic process [, , ].
Q3: Does this compound-ethyl translocate significantly within plants?
A3: Research suggests that this compound-ethyl exhibits limited translocation within plants []. This limited movement is likely due to the rapid onset of necrosis at the site of application, which restricts further herbicide transport.
Q4: What is the molecular formula and weight of this compound-ethyl?
A4: The molecular formula of this compound-ethyl is C18H16Cl2F3N3O3, and its molecular weight is 432.24 g/mol.
Q5: Is this compound-ethyl a chiral molecule?
A5: Yes, this compound-ethyl is a chiral molecule, meaning it exists as two enantiomers: R-(+)-carfentrazone-ethyl and S-(-)-carfentrazone-ethyl. Its primary metabolite, this compound, is also chiral, existing as S-(+)-carfentrazone and R-(-)-carfentrazone [, ].
Q6: Does the addition of adjuvants improve this compound-ethyl's performance?
A7: Yes, adjuvants like non-ionic surfactants (NIS) and crop oil concentrate (COC) can enhance this compound-ethyl absorption by plants, improving its efficacy [, ].
Q7: How does environmental factors like light intensity affect this compound-ethyl efficacy?
A8: this compound-ethyl's efficacy is influenced by light intensity since its mode of action involves light-dependent singlet oxygen radical generation. Higher light intensity generally leads to faster and more severe plant necrosis [, , ].
Q8: How does environmental factors like temperature affect this compound-ethyl efficacy?
A9: Temperature can affect this compound-ethyl absorption and efficacy. Warmer temperatures generally promote faster herbicide uptake and activity, while cooler temperatures can slow down the process [].
Q9: Are there any studies exploring the impact of structural modifications on this compound-ethyl's activity?
A10: While specific studies focusing on this compound-ethyl's SAR are not extensively discussed in the provided research, the chiral nature of the molecule and its metabolite suggests that different enantiomers might exhibit varying levels of activity and selectivity [, , ].
Q10: How is this compound-ethyl typically formulated for agricultural applications?
A11: this compound-ethyl is formulated as various products, including emulsifiable concentrates, water-dispersible granules, and microcapsule suspensions [, ]. The specific formulation can influence herbicide application, stability, and effectiveness.
Q11: What is the environmental fate of this compound-ethyl?
A12: this compound-ethyl is rapidly hydrolyzed to its acidic metabolite, this compound-chloropropionic acid, in the environment [, , , ]. This metabolite can undergo further degradation through photoreduction and dehydrochlorination, forming this compound-propionic acid and this compound-cinnamic acid, respectively [, ].
Q12: Is this compound-ethyl registered for use in aquatic environments?
A13: Yes, this compound-ethyl is approved for use in aquatic sites by the U.S. Environmental Protection Agency due to its relatively low use rates, rapid degradation in water, and limited accumulation in sediments [].
Q13: What are the potential environmental impacts of this compound-ethyl?
A14: While this compound-ethyl is considered a relatively low-risk herbicide for aquatic environments, its application should be carefully managed to minimize potential impacts on non-target organisms and water quality [, ]. Its degradation products, like this compound-chloropropionic acid, might also require further investigation to assess their environmental fate and potential effects [, ].
Q14: What analytical methods are used to detect and quantify this compound-ethyl and its metabolites in various matrices?
A14: Several analytical methods have been employed to quantify this compound-ethyl and its metabolites, including:
- Gas Chromatography with Electron Capture Detector (GC-ECD): This method is commonly used for analyzing this compound-ethyl residues in water, soil, and plant tissues [, ].
- Gas Chromatography-Mass Spectrometry (GC-MS): This method allows for the identification and quantification of this compound-ethyl and its acidic metabolites in various matrices, offering higher sensitivity and specificity [, , ].
- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique allows for the separation and detection of this compound-ethyl enantiomers and its chiral metabolite in various matrices, providing valuable information for risk assessment and understanding stereoselective degradation [, ].
- Cyclodextrin Electrokinetic Chromatography: This method enables the simultaneous enantiomeric separation of this compound-ethyl and its metabolite, this compound [].
Q15: How is the degradation of this compound-ethyl enantiomers studied in soil?
A16: Researchers utilize enantioselective analytical methods, such as HPLC-MS/MS, to monitor the individual degradation of this compound-ethyl enantiomers in different soil types [, ]. By analyzing the enantiomer fraction (EF), they can assess the preferential degradation of specific enantiomers and understand the stereoselective behavior of this herbicide in the environment.
Q16: Have studies been conducted to investigate the potential photoreduction of this compound-chloropropionic acid?
A17: Yes, studies utilizing model solutions containing sodium sulfide (Na2S) and quinoids under laboratory ultraviolet light have demonstrated the photoreduction of this compound-chloropropionic acid to this compound-propionic acid [, ]. This research suggests that photoreduction could be a significant degradation pathway for this compound-ethyl's metabolite in specific environments.
Q17: Are there alternative herbicides for weed control in situations where this compound-ethyl might not be suitable?
A18: Yes, several alternative herbicides are available for weed control, depending on the target weed species, crop, and desired mode of action [, , , , , , , , , , , , ]. These include herbicides like glyphosate, glufosinate, 2,4-D, metsulfuron-methyl, sulfosulfuron, imazethapyr, dicamba, and others.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
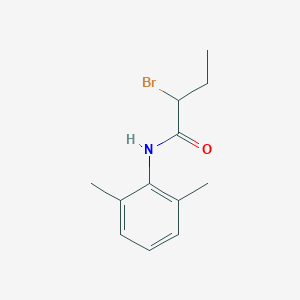
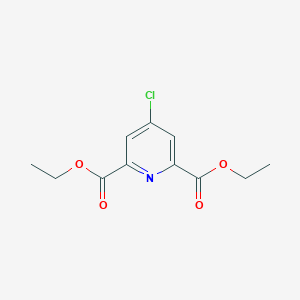
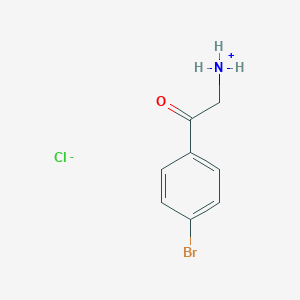
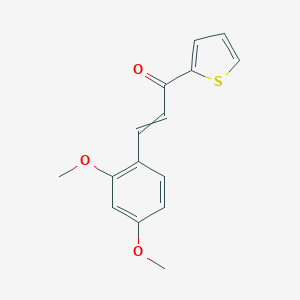
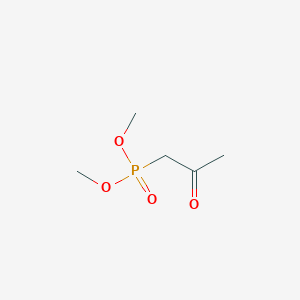
![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)
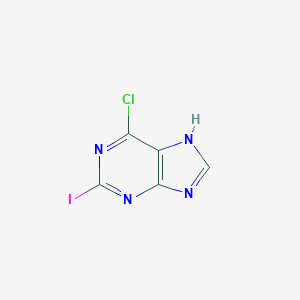
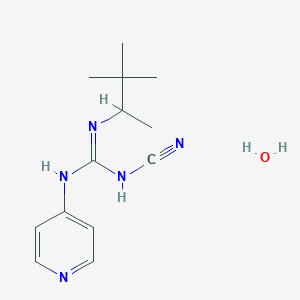
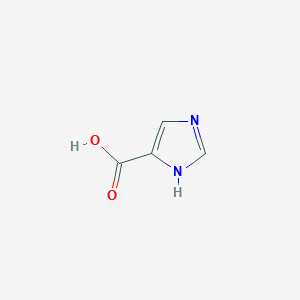
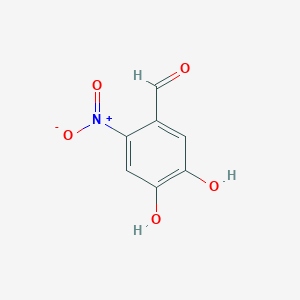
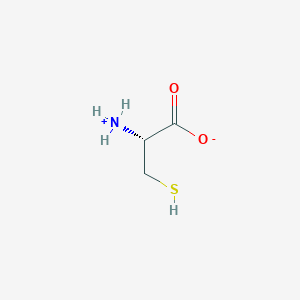

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)
